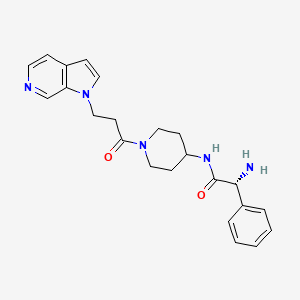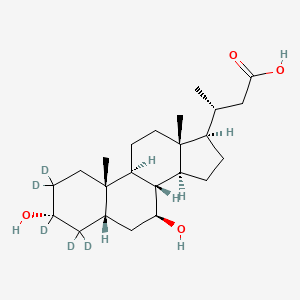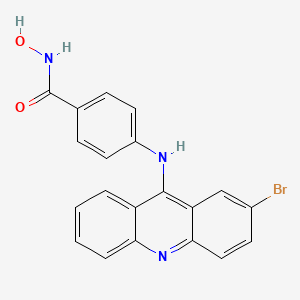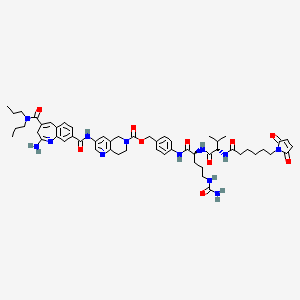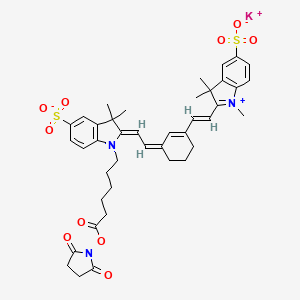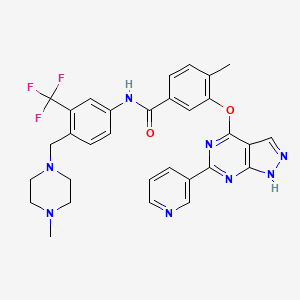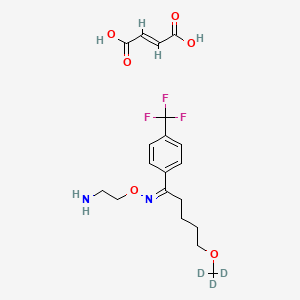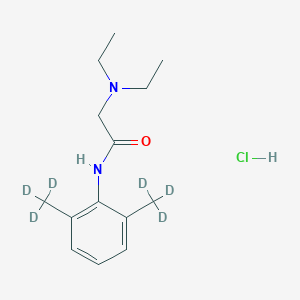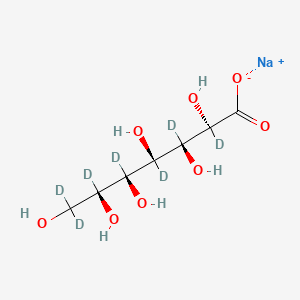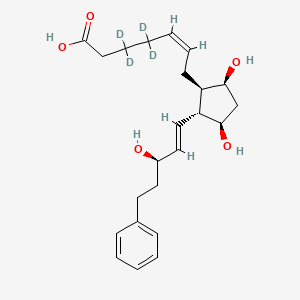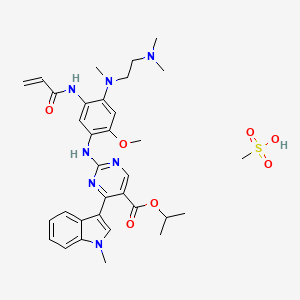
Mobocertinib (mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mobocertinib (mesylate) is a novel tyrosine kinase inhibitor that has been developed for the treatment of non-small cell lung cancer with epidermal growth factor receptor exon 20 insertion mutations . This compound has been approved by the United States Food and Drug Administration as a first-in-class small molecule therapeutic for this specific type of lung cancer .
Vorbereitungsmethoden
The preparation of mobocertinib (mesylate) involves the reaction of mobocertinib with methanesulfonic acid in a suitable solvent such as ethanol or 2-methyl tetrahydrofuran . The preparation of different forms, such as Form-III, can be achieved by employing a mixture of water-saturated ethyl acetate and methanol .
Analyse Chemischer Reaktionen
Mobocertinib (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Mobocertinib (mesylate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the study and treatment of non-small cell lung cancer with epidermal growth factor receptor exon 20 insertion mutations . Additionally, it is used in research related to tyrosine kinase inhibitors and their mechanisms of action.
Wirkmechanismus
Mobocertinib (mesylate) exerts its effects by irreversibly binding to and inhibiting the epidermal growth factor receptor with exon 20 insertion mutations . This inhibition prevents the activation of downstream signaling pathways that promote cellular proliferation and survival, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Mobocertinib (mesylate) is compared with other tyrosine kinase inhibitors such as osimertinib. While both compounds target the epidermal growth factor receptor, mobocertinib (mesylate) has a unique C5-carboxylate isopropyl ester group on the middle pyrimidine core, which provides it with high anticancer potency and specificity to epidermal growth factor receptor exon 20 insertion-positive lung cancer . Other similar compounds include amivantamab and third-generation inhibitors targeting epidermal growth factor receptor T790M mutation .
Eigenschaften
Molekularformel |
C33H43N7O7S |
|---|---|
Molekulargewicht |
681.8 g/mol |
IUPAC-Name |
methanesulfonic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C32H39N7O4.CH4O3S/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;1-5(2,3)4/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4) |
InChI-Schlüssel |
FYPXCXPAJAGDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


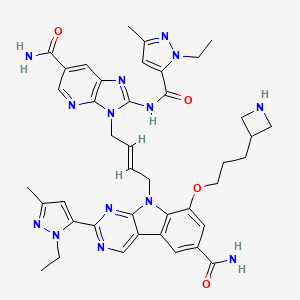
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
